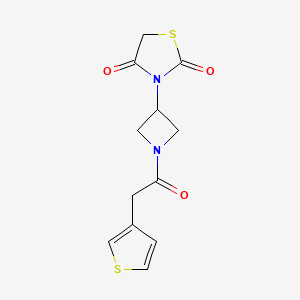

3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione” is a compound that contains a thiazolidin-2,4-dione (TZD) moiety . The TZD moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .

Synthesis Analysis

The synthesis of thiazolidin-2,4-dione derivatives has been reported in scientific literature . A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques . In one study, deep eutectic solvents were used in the synthesis of thiazolidinedione derivatives that acted as both solvents and catalysts .

Molecular Structure Analysis

The molecular structure of “this compound” can be established using physiochemical parameters and spectral techniques . The singlet (s) signals between 5.44–5.45 δ ppm showing the presence of -CH of the azetidin ring were validated in synthesized derivatives at 2.85–3.25 δ ppm, respectively .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Recent studies have demonstrated that derivatives of thiazolidine-2,4-dione exhibit significant antimicrobial and antifungal properties. For instance, a new series of thiazolidine-2,4-dione carboxamide and amino acid derivatives were synthesized and showed moderate antibacterial activity against Gram-negative bacteria and antifungal activity against Candida albicans (Alhameed et al., 2019). Another study synthesized a series of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, showing generally antibacterial activity against Gram-positive bacterial strains (Trotsko et al., 2018).

Dual Inhibitor of Signaling Pathways

A thiazolidine-2,4-dione derivative, specifically 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione, was discovered as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling cascades. This compound inhibited cell proliferation, induced early apoptosis, and arrested cells in the G(0)/G(1) phase in human leukemia U937 cells, indicating its potential as a lead compound for the development of novel dual signaling pathway inhibitors and anticancer agents (Li et al., 2010).

Mechanism of Action

Target of Action

The primary targets of 3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione (TAAD) are PPAR-γ receptors and cytoplasmic Mur ligases . PPAR-γ receptors are involved in the regulation of insulin sensitivity, while Mur ligases play a crucial role in the biosynthesis of bacterial cell walls .

Mode of Action

TAAD interacts with its targets in a specific manner. It improves insulin resistance by activating PPAR-γ receptors, thereby exhibiting hypoglycemic activity . In terms of its antimicrobial action, TAAD inhibits cytoplasmic Mur ligases . These enzymes are involved in the formation of UDP-MurNAc-pentapeptide, a key component of bacterial cell walls .

Biochemical Pathways

The activation of PPAR-γ receptors by TAAD leads to improved insulin sensitivity, which is beneficial in the management of diabetes . On the other hand, the inhibition of Mur ligases disrupts the biosynthesis of bacterial cell walls, making TAAD a potential antimicrobial agent .

Pharmacokinetics

The physicochemical properties of a compound, such as size, charge, and lipophilicity, can significantly influence its pharmacokinetic profile . These properties can affect the compound’s absorption, distribution, metabolism, and excretion (ADME), and ultimately its bioavailability .

Result of Action

The activation of PPAR-γ receptors by TAAD can lead to improved insulin sensitivity, which is beneficial for individuals with diabetes . Its inhibition of Mur ligases can disrupt the biosynthesis of bacterial cell walls, potentially leading to the death of the bacteria .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione are not fully understood due to the limited availability of research data. Thiazolidine derivatives, the parent compounds of TAAD, are known to interact with various enzymes, proteins, and other biomolecules . They exhibit diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities

Cellular Effects

The cellular effects of this compound are currently unknown due to the lack of specific studies on this compound. Based on the known properties of thiazolidine derivatives, it can be hypothesized that TAAD may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

properties

IUPAC Name |

3-[1-(2-thiophen-3-ylacetyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S2/c15-10(3-8-1-2-18-6-8)13-4-9(5-13)14-11(16)7-19-12(14)17/h1-2,6,9H,3-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBBVSZTAKQJQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CSC=C2)N3C(=O)CSC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2397457.png)

![N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2397462.png)

![7-[(2-Chloro-4-fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2397466.png)

![6-((4-fluoro-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2397468.png)

![N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2397469.png)

![2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)

![3,4-dichloro-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}benzenecarboxamide](/img/structure/B2397477.png)